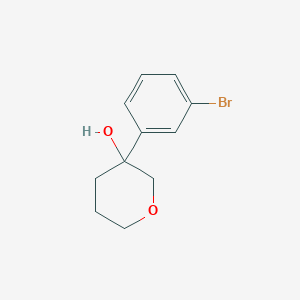

![molecular formula C19H29N3O4S B2884772 3-(1-azepanylsulfonyl)-N-[2-(4-morpholinyl)ethyl]benzamide CAS No. 638135-98-5](/img/structure/B2884772.png)

3-(1-azepanylsulfonyl)-N-[2-(4-morpholinyl)ethyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

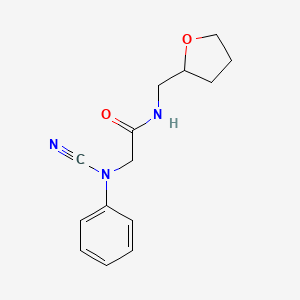

The compound “3-(1-azepanylsulfonyl)-N-[2-(4-morpholinyl)ethyl]benzamide” is a complex organic molecule. It contains an azepanyl group, a morpholinyl group, and a benzamide group . These groups are common in many pharmaceuticals and bioactive compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step processes involving various types of organic reactions . For instance, benzamides can be synthesized from benzaldehyde .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The azepanyl group is a seven-membered ring containing nitrogen, the morpholinyl group is a six-membered ring containing both nitrogen and oxygen, and the benzamide group contains a benzene ring attached to an amide group .Chemical Reactions Analysis

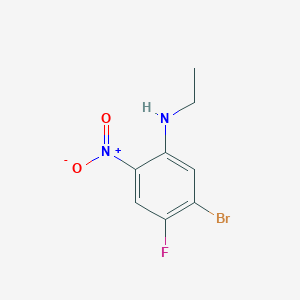

The reactivity of this compound would depend on the specific functional groups present. For example, amides, like the benzamide group in this compound, can undergo reactions with LiAlH4 to form amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, amides (like benzamide) have high boiling points and melting points, and their solubility in water depends on the size of the compound .科学的研究の応用

Synthesis and Characterization

- Research has explored the synthesis and characterization of compounds with similar structural motifs, such as N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes. These compounds have been synthesized and characterized by elemental analysis, FTIR, and NMR methods, showcasing their potential application in the study of metal complexes and their antifungal properties (Zhou Weiqun et al., 2005).

Biological Activity

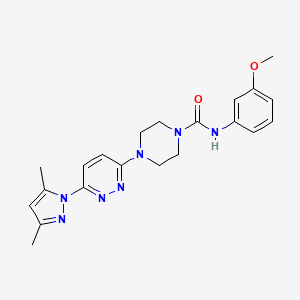

- The synthesis and biological activity of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, a compound with a morpholino group similar to "3-(1-azepanylsulfonyl)-N-[2-(4-morpholinyl)ethyl]benzamide," have been investigated. This research highlights the compound's effective inhibition on the proliferation of cancer cell lines, indicating its potential application in anticancer studies (Jiu-Fu Lu et al., 2017).

Enzyme Inhibition

- Studies have developed aromatic sulfonamide inhibitors targeting carbonic anhydrases, a class of enzymes involved in various physiological processes. Compounds such as 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide have shown nanomolar inhibitory concentrations against different isoenzymes, suggesting their utility in designing enzyme inhibitors (C. Supuran et al., 2013).

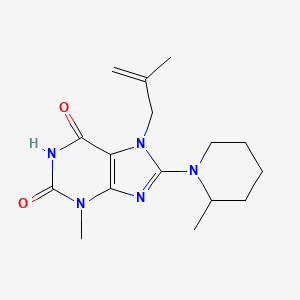

Antidepressant Synthesis

- The synthesis of the antidepressant Befol through the interaction of 4-chloro-N-(3-chloropropyl)benzamide with morpholine has been investigated, demonstrating the compound's role as a type A reversible MAO inhibitor. This research underscores the compound's significance in the development of pharmaceuticals targeting depression (N. S. Donskaya et al., 2004).

作用機序

Target of Action

Compounds with morpholinyl-bearing structures have been found to modulate lysosomal ph . They can facilitate the transmembrane transport of chloride anions across vesicular and cellular phospholipid membranes .

Mode of Action

The compound interacts with its targets by facilitating the transmembrane transport of chloride anions . This action disrupts the homeostasis of lysosomal pH, leading to the inactivation of the lysosomal Cathepsin B enzyme . Anion transport is considered as the probable mechanism of action for these compounds to modulate lysosomal pH .

Biochemical Pathways

The compound’s action affects the biochemical pathway involving lysosomal pH regulation . By disrupting lysosomal pH homeostasis, it impacts various cellular processes that rely on the acidic environment of the lysosome .

Pharmacokinetics

The compound’s ability to cross phospholipid membranes suggests it may have good bioavailability .

Result of Action

The primary result of the compound’s action is the disruption of lysosomal pH homeostasis . This disruption leads to the inactivation of the lysosomal Cathepsin B enzyme , which could have various downstream effects on cellular processes.

Action Environment

Factors such as ph and the presence of specific ions could potentially influence the compound’s ability to facilitate anion transport and disrupt lysosomal ph .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(azepan-1-ylsulfonyl)-N-(2-morpholin-4-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O4S/c23-19(20-8-11-21-12-14-26-15-13-21)17-6-5-7-18(16-17)27(24,25)22-9-3-1-2-4-10-22/h5-7,16H,1-4,8-15H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJCUWKSKJYBOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCCN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-azepanylsulfonyl)-N-[2-(4-morpholinyl)ethyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-chloro-2-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2884689.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2884697.png)

![6-Benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2884699.png)

![2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2884700.png)

![[1-(2-fluoroethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B2884707.png)

![({[5-(4-Fluorophenyl)furan-2-yl]methylidene}amino)urea](/img/structure/B2884708.png)